4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

Lipophilicity Drug design Benzimidazole derivatives

This 2-methylbenzimidazole-butanoic acid (CAS 115444-73-0) delivers a free carboxylic acid handle for direct amide coupling, eliminating deprotection steps and reducing parallel library production time by 20–40%. With XLogP3 1.6, MW 218.25 g/mol, and TPSA 55.1 Ų, it fully satisfies Rule of Three criteria for fragment-based drug discovery. Validated as a reactant for submicromolar MMP-2/9 inhibitors with antiproliferative activity in A549 lung cancer cells. The optimal four-carbon butanoic linker enables intramolecular cyclization to azepino-fused benzimidazoles. Available at ≥98% purity from multiple independent suppliers, ensuring procurement security and minimal lot-to-lot variability in HTS hit confirmation.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 115444-73-0
Cat. No. B050840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid
CAS115444-73-0
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CCCC(=O)O
InChIInChI=1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16)
InChIKeyIRBRKNDBYUBKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid (CAS 115444-73-0): Sourcing Guide for a Dual-Function Benzimidazole Building Block


4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid (CAS 115444-73-0) is a heterocyclic carboxylic acid building block that combines a 2-methylbenzimidazole pharmacophore with a flexible butanoic acid linker . With a molecular weight of 218.25 g/mol , a computed XLogP3 of 1.6 [1], and a melting point of 234 °C , this compound occupies a physicochemical space suitable for fragment-based drug discovery (FBDD) and as a versatile synthetic intermediate. It is catalogued across multiple commercial screening libraries—including Asinex (BAS 13148082), TimTec (SBB011377), and ZereneX (E/5046056) —and is commercially available from major suppliers such as Thermo Scientific Maybridge (97%+ purity) and Fluorochem (98% purity) , ensuring multi-source procurement security.

Why Generic Substitution Fails for 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid: Key Differentiators Among Close Analogs


Benzimidazole-butanoic acid derivatives are not interchangeable due to the critical influence of the 2-position substituent on lipophilicity, electronic properties, and resultant biological interactions . The des-methyl analog, 4-(1H-benzimidazol-1-yl)butanoic acid (CAS 436091-31-5), lacks the methyl group at the benzimidazole 2-position, resulting in a lower computed LogP (ACD/LogP 1.47 vs. XLogP3 1.6 for the 2-methyl compound [1]) and the loss of a key pharmacophoric feature associated with enzyme binding pocket interactions. Shortening the linker to an acetic acid chain (e.g., 4-(2-methyl-1H-benzimidazol-1-yl)acetic acid derivatives) alters the spatial relationship between the carboxylic acid and the benzimidazole core, while oxidation to the γ-oxo derivative (CAS 305347-03-9) changes the hybridization at the carbon adjacent to the carbonyl, modifying both reactivity and conformational flexibility. The ethyl ester prodrug form (CAS 115444-75-2) requires additional hydrolytic activation. These structural variations can profoundly impact target engagement, solubility, and synthetic utility, underscoring the need for compound-specific selection criteria.

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation of 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid


Lipophilicity Differentiation: 2-Methyl Substituent Elevates LogP Versus the Des-Methyl Analog

The 2-methyl substituent on the benzimidazole ring of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid provides a measurable increase in lipophilicity compared to the des-methyl analog, 4-(1H-benzimidazol-1-yl)butanoic acid (CAS 436091-31-5). The target compound has a computed XLogP3 of 1.6 [1], while the des-methyl analog has an ACD/LogP of 1.47 . This difference of approximately +0.13 log units, though modest, is consistent with the well-established contribution of a methyl group to lipophilicity (π-CH₃ ≈ 0.5 in aromatic systems). For scientific users, this lipophilicity shift can be decisive in optimizing membrane permeability, protein binding, and pharmacokinetic profiles in lead optimization campaigns.

Lipophilicity Drug design Benzimidazole derivatives

Thermal Stability Advantage: Higher Melting Point Enables Solid-Form Handling and Purification

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid exhibits a melting point of 234 °C , which is notably high for a low-molecular-weight (218.25 g/mol) carboxylic acid building block. While the melting point of the des-methyl analog 4-(1H-benzimidazol-1-yl)butanoic acid is not uniformly reported across authoritative sources, the target compound's well-characterized high melting point indicates strong crystalline lattice energy, which facilitates purification by recrystallization and ensures stable solid-form storage under ambient laboratory conditions. The boiling point is predicted at 459.6 ± 28.0 °C at 760 mmHg , and the density is 1.22 ± 0.1 g/cm³ (predicted) .

Thermal properties Solid-form handling Crystallinity

Multi-Supplier Commercial Availability with Documented Purity Grades: 97%+ to 98%

Unlike many specialized benzimidazole building blocks that are available only through custom synthesis, 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid is stocked by multiple established suppliers with documented purity specifications. Thermo Scientific Maybridge offers the compound at 97%+ purity in 1 g amber glass bottles . Fluorochem supplies it at 98% purity . It is also catalogued in the Asinex, TimTec, and ZereneX commercial screening libraries . This multi-source availability contrasts with the des-methyl analog (CAS 436091-31-5), which has fewer documented commercial sources with explicit purity data, and with the γ-oxo derivative (CAS 305347-03-9), which is far less commercially accessible.

Procurement Purity Commercial availability

Validated Synthetic Utility: Key Intermediate for MMP Inhibitor 8-Hydroxyquinoline Derivatives

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid has been specifically employed as a reactant in the design and synthesis of 8-hydroxyquinoline derivatives evaluated as matrix metalloproteinase (MMP-2 and MMP-9) inhibitors [1]. In this published study (Eur. J. Med. Chem., 2019), the most active compounds (5e and 5h) displayed MMP-2/9 inhibitory activity with IC₅₀ values at the submicromolar level and demonstrated potent anti-proliferative, anti-invasive, and anti-angiogenesis activity in the A549 lung cancer cell line [1]. The carboxylic acid group of the target compound was activated with oxalyl chloride in dichloromethane/DMF to form the acyl chloride intermediate, enabling conjugation to the 8-hydroxyquinoline scaffold [2]. This validated synthetic route provides a direct precedent that users can adopt without extensive reaction optimization, unlike the des-methyl analog for which no equivalent published medicinal chemistry application was identified in this search.

MMP inhibitors 8-Hydroxyquinoline Cancer research

Fragment-Like Physicochemical Profile: Fsp3 and Molecular Weight Metrics for FBDD

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid possesses a fraction of sp³-hybridized carbons (Fsp3) of 0.33 , which falls within the optimal range for fragment-based drug discovery (FBDD) where Fsp3 ≥ 0.3 is associated with higher clinical success rates. Its molecular weight of 218.25 g/mol [1], topological polar surface area (TPSA) of 55.1 Ų [1], and one hydrogen bond donor combined with three hydrogen bond acceptors all comply with the Rule of Three (RO3) for fragment libraries. In contrast, the ethyl ester analog (CAS 115444-75-2, MW 246.3 g/mol) exceeds the preferred fragment MW threshold of <250 Da by a narrower margin but carries an additional metabolic liability. The γ-oxo derivative (CAS 305347-03-9) has a lower Fsp3 due to the introduction of an sp² carbonyl center. These distinctions position the target compound as the most balanced fragment starting point among its immediate analogs for FBDD campaigns.

Fragment-based drug discovery Fsp3 Lead-likeness

Synthetic Tractability: Carboxylic Acid Handle Enables Direct Amide Coupling Without Protection

The free carboxylic acid group of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid permits direct activation and coupling without the deprotection step required for ester analogs such as the ethyl ester (CAS 115444-75-2). Published synthetic protocols demonstrate activation with oxalyl chloride in dichloromethane/DMF to generate the reactive acyl chloride, which can then be coupled to amine-containing scaffolds such as 8-hydroxyquinoline derivatives [1]. This one-step activation-conjugation approach is compatible with parallel synthesis and library production workflows. The ethyl ester analog requires an additional saponification or hydrolysis step prior to coupling, adding at least one synthetic transformation, associated yield loss, and purification burden. In library-scale synthesis of even 50-100 analogs, eliminating one synthetic step can reduce overall production time by 20-40% depending on reaction and purification complexity.

Amide coupling Synthetic chemistry Parallel synthesis

Best Research and Industrial Application Scenarios for 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid


Fragment-Based Drug Discovery (FBDD): MMP-2/9 Inhibitor Lead Generation

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid serves as an ideal fragment starting point for MMP-targeted drug discovery programs. With an Fsp3 of 0.33, MW of 218.25 g/mol, and TPSA of 55.1 Ų , it complies with all Rule of Three criteria for fragment libraries. Its validated use as a reactant in synthesizing submicromolar MMP-2/9 inhibitors with anti-proliferative activity in A549 lung cancer cells [1] provides a direct, citable precedent for fragment elaboration strategies. The free carboxylic acid enables direct amide coupling to diverse amine-containing warheads or chelator scaffolds such as 8-hydroxyquinoline without requiring ester deprotection [2].

Parallel Medicinal Chemistry Library Synthesis

The combination of multi-source commercial availability (Thermo Scientific Maybridge 97%+, Fluorochem 98%) and the free carboxylic acid handle that bypasses ester hydrolysis [2] makes this compound highly suited for parallel library production. In automated synthesis platforms, the elimination of one deprotection step per reaction well can cumulatively reduce library production time by 20-40%, translating to faster SAR turnaround. The high melting point of 234 °C facilitates purification by recrystallization and ensures solid-form stability during automated weighing and dispensing.

Benzimidazole-Fused Heterocycle Synthesis: Azepino-Benzimidazolone Scaffolds

The butanoic acid linker provides the optimal four-carbon chain length for intramolecular cyclization to form seven-membered azepino-fused benzimidazole systems. While the target compound itself serves as the foundation, its N-alkylated, quaternized derivative (1-(3-carboxypropyl)-2,3-dimethylbenzimidazolium iodide) has been employed in the synthesis of 5-methyl-7,8,9,10-tetrahydro-5H-azepino[1,2-α]benzimidazol-7-one, with structures confirmed by X-ray crystallography [3]. The four-carbon linker length is critical; shorter-chain analogs (e.g., acetic or propanoic acid derivatives) would form five- or six-membered rings, resulting in different ring strain, conformational preferences, and biological activity profiles.

Procurement for High-Throughput Screening (HTS) and Commercial Compound Library Replenishment

Catalogued across three major commercial screening libraries—Asinex (BAS 13148082), TimTec (SBB011377), and ZereneX (E/5046056) —this compound is pre-validated for HTS compatibility. Its identity is confirmed by multiple orthogonal identifiers: CAS 115444-73-0, MDL MFCD00879013, InChIKey IRBRKNDBYUBKIR-UHFFFAOYSA-N [4]. For screening laboratories requiring library replenishment or hit confirmation re-supply, the availability from at least two independent vendors at ≥97% purity mitigates single-supplier dependency and reduces the risk of lot-to-lot variability that can confound HTS hit validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.